Patent-Exemplified Use as a Specific Intermediate in Phosphatidylinositol Phosphate Kinase (PIPK) Inhibitor Synthesis
3-Bromo-5-morpholinopyridine is explicitly designated as a key synthetic intermediate in WO 2019/126730 A1 for the preparation of chromenopyridine derivatives claimed as phosphatidylinositol phosphate kinase (PIPK) inhibitors . The patent specification cites this compound by CAS number as the required bromo-morpholinopyridine building block for constructing the inhibitor scaffold . In contrast, the 2-position isomer (CAS 200064-11-5) or unsubstituted 3-bromopyridine lack the requisite 5-morpholine substitution pattern for the disclosed synthetic route.
| Evidence Dimension | Patent-exemplified synthetic intermediate designation |
|---|---|
| Target Compound Data | Explicitly designated in WO 2019/126730 A1 for chromenopyridine PIPK inhibitor synthesis |
| Comparator Or Baseline | 4-(5-bromopyridin-2-yl)morpholine (CAS 200064-11-5): no citation in this patent; 3-bromopyridine: lacks morpholine group |
| Quantified Difference | Target compound required for patent-specified route; comparators structurally incompatible |
| Conditions | Synthetic route to chromenopyridine derivatives as PIPK inhibitors |
Why This Matters
Procurement of the exact patent-specified intermediate ensures compliance with disclosed synthetic procedures and facilitates reproducible preparation of claimed compounds.
